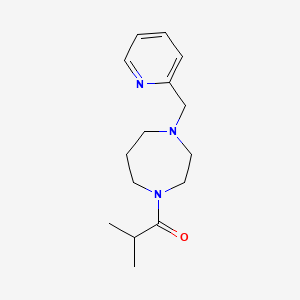
1-Isobutyryl-4-(pyridin-2-ylmethyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyryl-4-(pyridin-2-ylmethyl)-1,4-diazepane, also known as IPD or 2-Pyridylmethyl-1,4-diazepane-1-acetate, is a chemical compound that belongs to the class of diazepanes. It has been studied for its potential applications in scientific research and has shown promising results in various fields.
Mechanism of Action
The exact mechanism of action of 1-Isobutyryl-4-(pyridin-2-ylmethyl)-1,4-diazepane is not fully understood, but it is believed to interact with the GABAergic system in the brain. It has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain.
Biochemical and Physiological Effects:
1-Isobutyryl-4-(pyridin-2-ylmethyl)-1,4-diazepane has been shown to have a variety of biochemical and physiological effects in animal studies. It has been shown to increase the levels of GABA in the brain, which can lead to anxiolytic and sedative effects. It has also been shown to have anticonvulsant properties, which may make it useful in the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-Isobutyryl-4-(pyridin-2-ylmethyl)-1,4-diazepane in laboratory experiments is that it has been well-studied and has a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation of using 1-Isobutyryl-4-(pyridin-2-ylmethyl)-1,4-diazepane is that it has not been extensively studied in humans, so its effects in humans are not well understood.
Future Directions
There are several potential future directions for research on 1-Isobutyryl-4-(pyridin-2-ylmethyl)-1,4-diazepane. One area of interest is its potential use in the treatment of anxiety disorders and epilepsy. Another area of interest is its potential use as a research tool to study the GABAergic system in the brain. Further studies are needed to fully understand the potential applications of 1-Isobutyryl-4-(pyridin-2-ylmethyl)-1,4-diazepane in scientific research.
In conclusion, 1-Isobutyryl-4-(pyridin-2-ylmethyl)-1,4-diazepane is a chemical compound that has shown promising results in scientific research. Its potential applications in the fields of neuroscience, biochemistry, and pharmacology make it an interesting area of study for future research. However, further studies are needed to fully understand its mechanism of action and potential applications in humans.
Synthesis Methods
The synthesis of 1-Isobutyryl-4-(pyridin-2-ylmethyl)-1,4-diazepane can be achieved by the reaction of 2-pyridinemethanol with isobutyryl chloride and 1,4-diazepane in the presence of a base. The reaction proceeds through the formation of an intermediate that undergoes further reactions to form the final product.
Scientific Research Applications
1-Isobutyryl-4-(pyridin-2-ylmethyl)-1,4-diazepane has been studied for its potential applications in scientific research, including in the fields of neuroscience, biochemistry, and pharmacology. It has been shown to have a variety of effects on the central nervous system, including anxiolytic, sedative, and anticonvulsant properties.
properties
IUPAC Name |
2-methyl-1-[4-(pyridin-2-ylmethyl)-1,4-diazepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-13(2)15(19)18-9-5-8-17(10-11-18)12-14-6-3-4-7-16-14/h3-4,6-7,13H,5,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDHXWPEYOTBJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCN(CC1)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[4-(2-pyridylmethyl)-1,4-diazepan-1-YL]-1-propanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

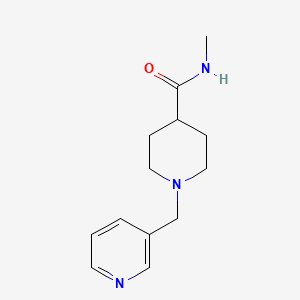
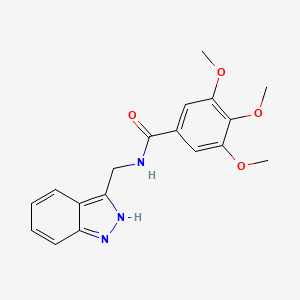


![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-8-methylimidazo[1,2-a]pyridine](/img/structure/B7548786.png)
![1-[3-(Propionylamino)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7548787.png)
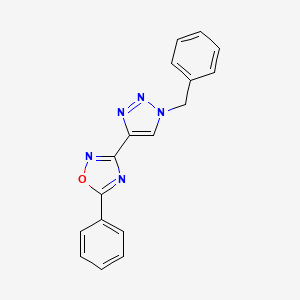
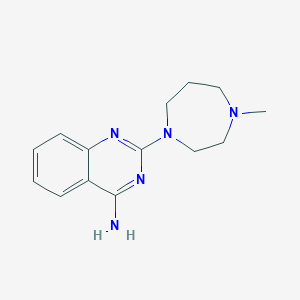
![N-[(3-chloro-4-fluorophenyl)methyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide](/img/structure/B7548821.png)

![2-{[4-(4-Methylphenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B7548841.png)
![N~5~-(3,4-dimethoxyphenyl)-2-(1-isopropyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7548842.png)
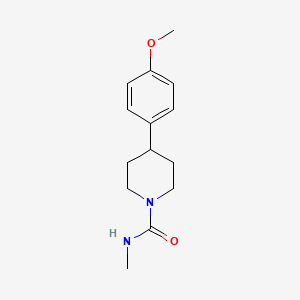
![6-[5-(5-Chloro-2-thienyl)-1,2,4-oxadiazol-3-yl]-3-methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7548865.png)